N-[3-(2-methoxyethoxy)phenyl]-2-furamide
Description
N-[3-(2-Methoxyethoxy)phenyl]-2-furamide is a furan-derived amide compound characterized by a phenyl ring substituted with a 2-methoxyethoxy group at the meta position and a 2-furamide moiety.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-[3-(2-methoxyethoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO4/c1-17-8-9-18-12-5-2-4-11(10-12)15-14(16)13-6-3-7-19-13/h2-7,10H,8-9H2,1H3,(H,15,16) |
InChI Key |
AUPPJCOWEPEABO-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
N-[3-(5,7-Dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide ()
- Molecular Formula : C₁₈H₁₀Cl₂N₂O₃
- Key Features : The phenyl ring is substituted with a 5,7-dichloro-benzoxazole group, introducing rigidity and planarity. Chlorine atoms enhance lipophilicity (logP) and may improve membrane permeability but reduce aqueous solubility.
- Biological Implications : Benzoxazole derivatives are often associated with antimicrobial or anticancer activities due to their ability to intercalate DNA or inhibit enzymes .
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide ()
- Molecular Formula : C₂₃H₂₂ClN₃O₂
- Key Features: Incorporates a benzimidazole core and a chloro-methylphenoxy ethyl chain. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, often targeting kinases or GPCRs.
- Biological Implications : The chloro and methyl groups increase metabolic stability but may elevate toxicity risks .
Comparison :
- The target compound’s 2-methoxyethoxy group offers greater conformational flexibility compared to the rigid benzoxazole/benzimidazole systems.
- Reduced lipophilicity (vs. chlorinated analogues) may enhance solubility but limit blood-brain barrier penetration.
Analogues with Polar Functional Groups
N-[3-(Aminomethyl)phenyl]-2-furamide hydrochloride ()
- Molecular Formula : C₁₂H₁₂N₂O₂·HCl
- Biological Implications : The protonated amine at physiological pH could enhance interactions with negatively charged biological targets (e.g., nucleic acids or acidic enzymes) .
Comparison :
Analogues with Extended Aromatic Systems
N-{3-[(2,4-Dimethoxyanilino)carbonyl]phenyl}-2-furamide ()
- Molecular Formula : C₂₀H₁₈N₂O₅
- Physicochemical Properties : Predicted density = 1.317 g/cm³; boiling point = 419.7°C .
Comparison :
- The target compound lacks the electron-rich dimethoxy system, which could reduce binding affinity to aromatic-rich targets (e.g., topoisomerases).
Pesticide-Related Analogues
Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide) ()
- Key Features : Methyl substitution on the furan ring and a simple phenyl group.
- Application : Used as a fungicide, targeting fungal cell wall synthesis .
Comparison :
- The target compound’s 2-methoxyethoxy substituent may redirect activity away from pesticidal targets toward mammalian systems (e.g., neurotransmitter receptors).
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